molecular formula C22H22FN5O B2558257 N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide CAS No. 1396875-68-5

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide

Cat. No.: B2558257
CAS No.: 1396875-68-5
M. Wt: 391.45
InChI Key: YBVCTCDJGNZTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide is a complex organic compound that features a pyridazine ring, a piperidine ring, and a fluorophenyl group

Scientific Research Applications

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Preparation Methods

The synthesis of N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the fluorophenyl group: This step involves the use of fluorinated benzene derivatives, which can be coupled to the pyridazine ring using palladium-catalyzed cross-coupling reactions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving amines and suitable electrophiles.

    Coupling of the piperidine and pyridazine rings: This step often involves the use of coupling reagents such as EDCI or DCC to form the desired amide bond.

    Final modifications: Any additional functional groups, such as the methyl group on the pyridine ring, can be introduced through standard organic reactions like alkylation.

Chemical Reactions Analysis

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different pharmacological properties.

    N-[1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide: The presence of a methyl group on the phenyl ring can influence the compound’s binding affinity and selectivity.

    N-[1-[6-(3-trifluoromethylphenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide: The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c1-15-5-6-17(14-24-15)22(29)25-19-9-11-28(12-10-19)21-8-7-20(26-27-21)16-3-2-4-18(23)13-16/h2-8,13-14,19H,9-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVCTCDJGNZTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.